Diethylsilane
Overview
Description
Diethylsilane, also known as (C2H5)2SiH2, is an organosilicon compound with the molecular formula C4H12Si. It is a colorless liquid that is highly flammable and sensitive to air. This compound is primarily used as a reagent in organic synthesis and as a precursor for the deposition of silicon-containing films in the semiconductor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylsilane can be synthesized through the reaction of diethylchlorosilane with lithium aluminum hydride. The reaction proceeds as follows:
(C2H5)2SiCl2+LiAlH4→(C2H5)2SiH2+LiCl+AlCl3
This reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, this compound is produced through the direct reaction of silicon with ethyl chloride in the presence of a copper catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields:
Si+2C2H5Cl→(C2H5)2SiH2+HCl
This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Diethylsilane undergoes various types of chemical reactions, including:
Hydrosilylation: this compound reacts with alkenes and alkynes in the presence of transition metal catalysts to form organosilicon compounds.
Oxidation: this compound can be oxidized to form diethylsilanol or diethylsiloxane.
Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum, rhodium, or iridium are commonly used. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen are used under mild conditions.
Substitution: Halogenating agents like chlorine or bromine are used, often in the presence of a solvent like tetrahydrofuran.
Major Products Formed
Hydrosilylation: Organosilicon compounds with various functional groups.
Oxidation: Diethylsilanol or diethylsiloxane.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Diethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of organosilicon compounds.
Biology: Employed in the synthesis of silicon-based biomolecules for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of diethylsilane in hydrosilylation reactions involves the activation of the silicon-hydrogen bond by a transition metal catalyst. The activated silicon-hydrogen bond then adds across the carbon-carbon multiple bond of the substrate, forming the desired organosilicon product. The molecular targets and pathways involved depend on the specific reaction and catalyst used .
Comparison with Similar Compounds
Diethylsilane is similar to other organosilicon compounds such as dimethylsilane ((CH3)2SiH2) and diphenylsilane ((C6H5)2SiH2). this compound is unique in its reactivity and selectivity in hydrosilylation reactions. It offers higher selectivity and functional group tolerance compared to its analogs .
List of Similar Compounds
- Dimethylsilane ((CH3)2SiH2)
- Diphenylsilane ((C6H5)2SiH2)
- Triethylsilane ((C2H5)3SiH)
- Tetramethylsilane ((CH3)4Si)
Properties
IUPAC Name |
diethylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Si/c1-3-5-4-2/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXUKTLCVSGCNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[SiH2]CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Clear colorless liquid; [MSDSonline] | |
Record name | Diethylsilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8540 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
207.52 [mmHg] | |
Record name | Diethylsilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8540 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
542-91-6 | |
Record name | Diethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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